N-(3-fluorophenyl)-2-naphthamide
Description
Properties
Molecular Formula |
C17H12FNO |
|---|---|
Molecular Weight |
265.28g/mol |
IUPAC Name |
N-(3-fluorophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12FNO/c18-15-6-3-7-16(11-15)19-17(20)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20) |
InChI Key |
ZDWHTROEXNZNDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[1-(3-Fluorophenyl)-4-Oxo-1,3,8-Triazaspiro[4.5]Dec-8-Yl-Ethyl]-2-Naphthamide (NFOT)
N-(8-Azabicyclo[3.2.1]Oct-3β-yl)-2-Naphthamide Derivatives
- Structure : Features a bicyclic tropane moiety instead of the 3-fluorophenyl group.
- Activity : These derivatives exhibit atypical antipathogenic properties, though specific biological targets remain uncharacterized .
- Key Difference : The azabicyclo structure enhances membrane permeability but may introduce off-target effects due to interactions with neurotransmitter receptors .
2-(3-Fluorophenyl)-N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Acetamide (Compound 63)
- Structure : Replaces the naphthamide with a thiadiazole-sulfanylacetamide group.
- Activity : Demonstrates cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~15 μM), comparable to doxorubicin in preliminary assays .
- Key Difference : The thiadiazole ring enhances electron-deficient character, improving DNA intercalation but reducing solubility compared to naphthamide-based compounds .
3-Hydroxy-N-(2-Methoxy-5-Methylphenyl)-2-Naphthamide
- Structure : Substitutes the 3-fluorophenyl group with a methoxy-methylphenyl group and adds a hydroxyl group at the naphthamide’s 3-position.
- Activity: Noted for increased hydrophilicity (logP reduced by ~1.5 vs.
- Key Difference : The hydroxyl group facilitates hydrogen bonding but may predispose the compound to rapid glucuronidation in vivo .
Structural and Functional Analysis Table
Preparation Methods
Reaction Mechanism and Reagent Selection
The synthesis leverages 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent to activate 2-naphthoic acid for amide bond formation with 3-fluoroaniline. EDC·HCl facilitates the conversion of the carboxylic acid to an active O-acylisourea intermediate, which reacts with the amine nucleophile. This method avoids the need for traditional solvents, aligning with green chemistry principles.
Optimized Procedure
-
Reagent Ratios : Equimolar quantities of 2-naphthoic acid (0.526 mmol, 90.6 mg) and 3-fluoroaniline (0.526 mmol, 58.5 mg) are combined with EDC·HCl (0.526 mmol, 100.9 mg).
-
Grinding Protocol : The mixture is ground in the presence of nitromethane (62.5 µL, η = 0.25 µL mg⁻¹) for 30 minutes. Liquid-assisted grinding (LAG) enhances reagent interaction, reducing reaction time.
-
Work-Up : After solvent evaporation, the crude product is suspended in distilled water (15 mL), stirred for 15 minutes, and filtered to isolate the precipitated amide. Air-drying yields pure N-(3-fluorophenyl)-2-naphthamide (94%).
Table 1: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Reagent Equivalence | 1:1:1 (acid:amine:EDC·HCl) |
| Solvent | Nitromethane (LAG) |
| Time | 30 minutes |
| Yield | 94% |
Acid Chloride Route: Traditional Two-Step Approach
Acid Chloride Formation
2-Naphthoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The reaction is monitored by the cessation of HCl gas evolution, typically requiring 2–3 hours.
Amidation with 3-Fluoroaniline
The acid chloride is reacted with 3-fluoroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base. After stirring at room temperature for 12 hours, the product is extracted with DCM and purified via column chromatography (hexane:ethyl acetate = 5:1).
Table 2: Acid Chloride Method Parameters
| Step | Conditions |
|---|---|
| Acid Chloride Formation | SOCl₂, reflux, 2–3 hours |
| Amidation | DCM, TEA, 12 hours, rt |
| Purification | Column chromatography |
| Yield | 85–90% (estimated) |
Comparative Analysis of Methods
Efficiency and Scalability
Purity and Crystallization
Both methods produce high-purity products. The mechanochemical approach eliminates solvent contamination, while the acid chloride method may require additional washes to remove residual TEA or SOCl₂.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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